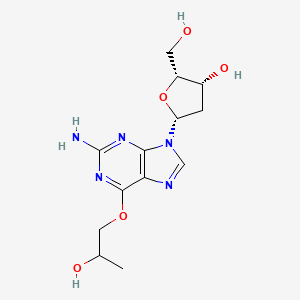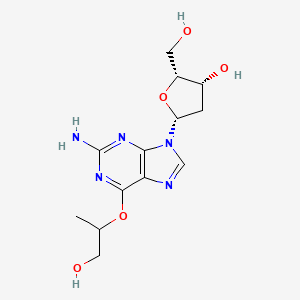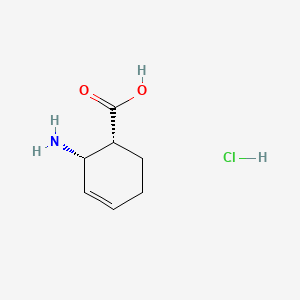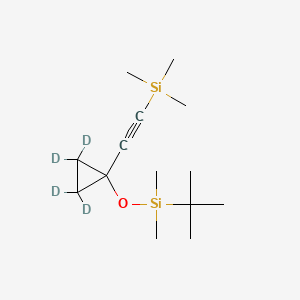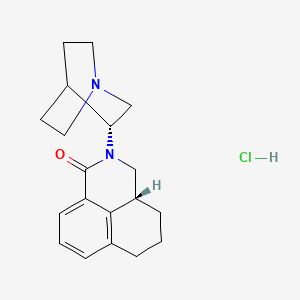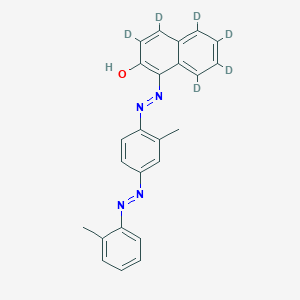
Cortisol 21-Sulfate Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cortisol 21-Sulfate Potassium Salt, also known as Hydrocortisone 21-sulfate potassium salt, is a derivative of cortisol . It is a metabolite of cortisol and plays a vital role in various physiological processes such as electrolyte and fluid balance, cardiovascular homeostasis, carbohydrate, protein and lipid metabolism, immune and inflammatory responses, and sexual development and reproduction .
Synthesis Analysis
The synthesis of this compound involves several steps. The principal reactions involved are: selective protection of a specific hydroxy group in substrates, catalytic hydrogenation at C-5 of D4-3-ketosteroids with 10% Pd(OH)2/C to yield 3-oxo-5b-steroids and reductive allomerization with 10% Pd/C to yield 3-oxo-5a-isomers, reduction of the resulting 3-oxo-5b- and 3-oxo-5a-steroids to the corresponding 3a-hydroxy-compounds with Zn(BH 4) 2 and K-Selectride®, respectively, and sulfation of hydroxy groups at C-3 and/or C-21 in the tetrahydrocortico-steroid derivatives with sulfur trioxide-triethylamine complex .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Cortisol 21-Sulfate Potassium Salt can be achieved through the sulfation of cortisol. This can be accomplished through the reaction of cortisol with sulfur trioxide in the presence of pyridine. The resulting product can then be purified and converted to the potassium salt through the addition of potassium hydroxide.", "Starting Materials": [ "Cortisol", "Sulfur trioxide", "Pyridine", "Potassium hydroxide" ], "Reaction": [ "Step 1: Combine cortisol and sulfur trioxide in pyridine and stir at room temperature for several hours.", "Step 2: Purify the resulting product through column chromatography.", "Step 3: Dissolve the purified product in water.", "Step 4: Add potassium hydroxide to the solution until the pH reaches approximately 10.", "Step 5: Filter the resulting precipitate and wash with water.", "Step 6: Dry the product under vacuum to obtain Cortisol 21-Sulfate Potassium Salt." ] } | |
Número CAS |
152957-32-9 |
Fórmula molecular |
C₂₁H₂₉KO₈S |
Peso molecular |
480.61 |
Sinónimos |
(11β)-11,17-Dihydroxy-21-(sulfooxy)pregn-4-ene-3,20-dione Potassium Salt; Cortisol 21-(Hydrogen Sulfate) Potassium Salt; 11β,17-Dihydroxy-3,20-diketopregn-4-ene-21-yl Sulfate Potassium Salt; 11β,17α-Dihydroxy-3,20-diketopregn-4-ene-21-yl Sulfate Pota |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
